3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one
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Overview
Description
3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one is a complex organic compound with a unique structure that includes both an amino group and a dihydroisoquinolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-aminocyclohexylamine with a suitable isoquinoline derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include steps such as hydrogenation, amination, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated compounds.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated amines .
Scientific Research Applications
3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-Aminocyclohexylamine: Shares the cyclohexylamine moiety but lacks the isoquinolinone structure.
1,2-Dihydroisoquinolin-1-one: Contains the isoquinolinone structure but lacks the amino group.
Uniqueness
3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one is unique due to its combination of both the amino group and the dihydroisoquinolinone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one is a compound that has garnered attention due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesis, and relevant research findings.
Molecular Formula : C15H19N3O
Molecular Weight : 257.33 g/mol
IUPAC Name : 3-[(4-aminocyclohexyl)amino]-2H-isoquinolin-1-one
Canonical SMILES : C1CC(CCC1N)NC2=CC3=CC=CC=C3C(=O)N2
Synthesis Methods
The synthesis of this compound typically involves the reaction of 4-aminocyclohexylamine with isoquinoline derivatives. Various methods have been explored to optimize yield and purity, including:
- Catalytic Reactions : Utilizing specific catalysts under controlled conditions.
- Oxidation and Reduction Reactions : These can modify the compound's structure to enhance biological activity.
Biological Activity
Preliminary studies indicate that this compound exhibits a range of biological activities, particularly in the fields of oncology and neurology. Below are key findings from various studies:
Anticancer Activity
Research has demonstrated that compounds with similar structures show significant anticancer properties. For instance, derivatives of isoquinoline have been evaluated for their effects on various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Doxorubicin | Breast Cancer | 82.53 | |
Compound A (similar structure) | Skin Cancer | 75.05 | |
Compound B (similar structure) | Neuroblastoma | 30.71 |
These findings suggest that this compound may possess similar anticancer properties, warranting further investigation.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. The mechanism may include:
- Enzyme Inhibition : Compounds like this may inhibit key enzymes involved in cancer progression.
- Receptor Binding : Potential binding to dopamine receptors could modulate neurological pathways.
Study on Neurological Disorders
A study focusing on the neuroprotective effects of isoquinoline derivatives indicated that compounds similar to this compound could exhibit protective effects against neurodegeneration. The research highlighted its potential as a therapeutic agent for conditions like Parkinson's disease.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-Aminocyclohexylamine | Lacks isoquinoline structure | Limited biological activity |
1,2-Dihydroisoquinolin-1-one | Lacks amino group | Moderate biological activity |
The combination of both an amino group and the dihydroisoquinolinone moiety in this compound enhances its potential therapeutic applications.
Properties
Molecular Formula |
C15H19N3O |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
3-[(4-aminocyclohexyl)amino]-2H-isoquinolin-1-one |
InChI |
InChI=1S/C15H19N3O/c16-11-5-7-12(8-6-11)17-14-9-10-3-1-2-4-13(10)15(19)18-14/h1-4,9,11-12H,5-8,16H2,(H2,17,18,19) |
InChI Key |
WOUOAMIMUMVMDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N)NC2=CC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
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